molecular formula C15H10ClFN2S B156067 N-Desmethylquazepam CAS No. 1645-32-5

N-Desmethylquazepam

Cat. No. B156067
CAS RN: 1645-32-5
M. Wt: 304.8 g/mol
InChI Key: UAFWJQYZZIJGPD-UHFFFAOYSA-N
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Description

N-Desmethylquazepam, also known as Nordazepam, is a 1,4-benzodiazepine derivative . It has amnesic, anticonvulsant, anxiolytic, muscle relaxant, and sedative properties . It is primarily used in the treatment of anxiety disorders .


Synthesis Analysis

The synthesis of N-Desmethylquazepam or similar benzodiazepines involves the formation of N-(2-benzoylphenyl)-2-bromoacetamides directly starting from the unprotected 2-amino-benzophenone . The continuous flow synthesis of benzodiazepines has been reported by several groups .


Molecular Structure Analysis

The molecular structure of N-Desmethylquazepam consists of a benzodiazepine ring which is a fused benzene and diazepine ring . The exact molecular structure details can be found in chemical databases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-Desmethylquazepam or similar benzodiazepines are complex and involve multiple steps . The reactions include the formation of N-(2-benzoylphenyl)-2-bromoacetamides and subsequent reactions to form the benzodiazepine ring .

Scientific Research Applications

Metabolism and Pharmacokinetics

N-Desmethylquazepam is an active metabolite in various benzodiazepine drugs. Studies have revealed its significance in the metabolism and pharmacokinetics of these drugs. For example, Mandelli, Tognoni, and Garattini (1978) detailed the metabolism of diazepam, noting the accumulation of active N-desmethylated metabolite during long-term treatment. Similarly, Allen, Greenblatt, Harmatz, and Shader (1979) studied the pharmacokinetic parameters of N-desmethylquazepam after a single oral dose of prazepam, a benzodiazepine tranquilizer (Mandelli, Tognoni, & Garattini, 1978) (Allen, Greenblatt, Harmatz, & Shader, 1979).

Clinical Pharmacology

Clinical pharmacology research has explored the effects and interactions of N-desmethylquazepam in various contexts. For instance, Lader, Curry, and Baker (1980) studied the psychotropic effects of clorazepate, a precursor of N-desmethylquazepam, demonstrating its influence on psychological and physiological responses (Lader, Curry, & Baker, 1980).

Neuropharmacology

N-Desmethylquazepam's role in neuropharmacology is evident in studies like that of Marcucci et al. (1968), who observed its accumulation in the mouse brain, highlighting its potential in modulating anticonvulsant activity (Marcucci, Guaitani, Kvetina, Mussini, & Garattini, 1968).

Pharmacokinetics in Special Populations

Research by Drouet-Coassolo et al. (1990) on the pharmacokinetics of flunitrazepam and its metabolite, N-desmethyl flunitrazepam, in patients with liver disease versus healthy volunteers provides insights into how this metabolite behaves in different physiological states (Drouet-Coassolo, Iliadis, Coassolo, Antoni, & Cano, 1990).

properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFWJQYZZIJGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167768
Record name N-Desmethylquazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylquazepam

CAS RN

1645-32-5
Record name N-Desmethylquazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethylquazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Bun, P Coassolo, B Ba, C Aubert, JP Cano - Journal of Chromatography …, 1986 - Elsevier
… l), 2-oxoquazepam (compound II) and N-desmethylquazepam (compound III), which have been identified in man [4] . The N-desmethyl metabolite represents the final form of several …
Number of citations: 11 www.sciencedirect.com

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